5-(trifluoromethyl)thieno[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)7-2-1-6-5(12-7)3-4-13-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIPXYTUUONNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274635 | |
| Record name | 5-(Trifluoromethyl)thieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-60-6 | |
| Record name | 5-(Trifluoromethyl)thieno[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)thieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)thieno[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Approaches to the 5-(Trifluoromethyl)thieno[3,2-b]pyridine Core
A logical retrosynthetic analysis of this compound suggests two primary disconnection strategies. The first approach involves the initial formation of a pyridine (B92270) ring already bearing the trifluoromethyl group at the desired position, followed by the annulation of the thiophene (B33073) ring. This is a common strategy, as building the pyridine ring with the trifluoromethyl group in place simplifies the final steps. researchoutreach.orgnih.gov
A second key disconnection involves forming the thieno[3,2-b]pyridine (B153574) bicyclic system first, followed by the late-stage introduction of the trifluoromethyl group onto the pyridine ring at the C5 position. This approach can be more challenging due to the need for regioselective functionalization of the heterocyclic core.
These two main retrosynthetic pathways guide the selection of specific synthetic methods detailed in the following sections.
Classical and Contemporary Synthetic Routes to the Thieno[3,2-b]pyridine Ring System
The construction of the thieno[3,2-b]pyridine skeleton, a fusion of thiophene and pyridine rings, can be achieved through various classical and modern synthetic methodologies. nih.gov These strategies often involve either building the thiophene ring onto a pre-existing pyridine or constructing the pyridine ring onto a thiophene precursor.
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like thienopyridines. The Gewald reaction is a prominent example, providing a versatile route to polysubstituted 2-aminothiophenes. google.comresearchgate.netnih.gov This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. google.comsigmaaldrich.com The resulting 2-aminothiophene is a key intermediate that can be further elaborated to form the fused pyridine ring. While widely used for thiophene synthesis in general, its application can be extended to create precursors for thieno[3,2-b]pyridines. researchgate.net
Another classical method is the Thorpe-Ziegler cyclization, which involves the intramolecular cyclization of a dinitrile to form an enamino-nitrile, a precursor to a fused ring system. mit.edu This method is particularly useful for forming five- to eight-membered rings. mit.edu While many examples focus on the synthesis of the thieno[2,3-b]pyridine (B153569) isomer, the underlying principles of intramolecular cyclization of appropriately substituted pyridine precursors can be adapted for the thieno[3,2-b] system. nih.govmdpi.com For instance, the cyclization of a 2-pyridinylthioacetonitrile derivative can lead to the formation of the thiophene ring fused to the pyridine. researchgate.net
Constructing the pyridine ring onto an existing thiophene core represents an alternative and powerful strategy. The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline (B57606) synthesis that can be adapted for thienopyridines. researchgate.net By starting with a 3-aminothiophene-2-carbaldehyde (B1269734) or a related ketone, one can condense it with a suitable carbonyl compound to construct the fused pyridine ring of the thieno[3,2-b]pyridine system.
Modern approaches often utilize multicomponent reactions that can build the pyridine ring in a single step from simpler precursors. These methods offer high atom economy and efficiency. For instance, cyclocondensation reactions using a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, can be employed to construct the trifluoromethyl-substituted pyridine ring directly. researchoutreach.org
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govnih.gov These reactions are extensively used for the functionalization and synthesis of thienopyridine systems.
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used method. For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be coupled with various (hetero)aryl boronic acids or their derivatives to introduce substituents at the 3-position of the thiophene ring. kuleuven.be This methodology can also be envisioned for building parts of the core structure or for late-stage functionalization.
Other palladium-catalyzed reactions such as Sonogashira, Buchwald-Hartwig, and Ullmann couplings have also been applied to functionalize the thieno[3,2-b]pyridine scaffold with various substituents on both the thiophene and pyridine rings. kuleuven.be These reactions highlight the versatility of palladium catalysis in creating diverse thienopyridine derivatives.
More recently, gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. A notable example is the gold(I)-catalyzed intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides. This reaction proceeds via a 6-endo-dig cyclization to afford thieno[3,2-b]pyridin-5(4H)-one derivatives. This methodology provides a novel and efficient route to this specific class of thienopyridines under mild conditions. researchgate.netkuleuven.bersc.org
Precision Introduction of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of the target molecule. This can be achieved either by using a CF3-containing building block during the ring construction or by direct trifluoromethylation of the pre-formed thieno[3,2-b]pyridine core. researchoutreach.org
One of the most common industrial methods involves the chlorine/fluorine exchange of a trichloromethyl group. For example, a methyl group on a pyridine ring can be chlorinated to a trichloromethyl group and subsequently fluorinated to yield the desired trifluoromethylpyridine. researchoutreach.org Another powerful strategy is the use of trifluoromethyl-containing building blocks in cyclocondensation reactions to construct the pyridine ring. researchoutreach.orgnih.gov
Direct trifluoromethylation of a heterocyclic ring can be accomplished through several mechanisms:
Electrophilic Trifluoromethylation : This involves the use of reagents that act as a source of "CF3+". Several such reagents, including Umemoto's and Togni's reagents, have been developed for the trifluoromethylation of arenes and heteroarenes. nih.gov The reaction of an electron-rich thienopyridine with an electrophilic CF3 source could potentially install the group at the desired position.
Nucleophilic Trifluoromethylation : Reagents like trifluoromethyltrimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, serve as a source of the trifluoromethyl anion (CF3-). This approach is effective for trifluoromethylating carbonyl compounds and can be applied to suitable precursors. A recent development has shown the 3-position-selective trifluoromethylation of pyridine rings through nucleophilic activation via hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. researchgate.net
Radical Trifluoromethylation : This method utilizes a trifluoromethyl radical (•CF3) generated from various precursors like CF3I or sodium trifluoromethanesulfinate. Photoredox catalysis has emerged as a mild and efficient way to generate •CF3 radicals for the C-H trifluoromethylation of heterocycles.
The choice of method depends on the specific substrate and the desired regioselectivity. For the this compound, a key synthetic strategy starts with a pre-functionalized pyridine, such as 3-cyano-4-trifluoromethylpyridine-2(1H)-thione, followed by thiophene ring formation, for example, through reaction with ethyl chloroacetate (B1199739) and subsequent cyclization. researchgate.net
Electrophilic Trifluoromethylation (e.g., triflyl chloride)
Electrophilic trifluoromethylation offers a direct route to introduce the CF3 group onto an aromatic or heteroaromatic ring. One common reagent for this purpose is triflyl chloride (CF3SO2Cl). The mechanism often involves the generation of a trifluoromethyl radical (•CF3) which then attacks the electron-rich thieno[3,2-b]pyridine core. Photoredox catalysis has emerged as a particularly mild and efficient method to facilitate this transformation. nih.govsemanticscholar.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, reduces triflyl chloride, leading to the formation of the trifluoromethyl radical. nih.gov This radical species then selectively adds to the heteroaromatic system. nih.gov This approach is advantageous as it often proceeds at room temperature and avoids the need for pre-functionalization of the heterocyclic substrate. nih.gov
Nucleophilic Trifluoromethylation (e.g., trifluoromethylsilane, sodium trifluoroacetate)
Nucleophilic trifluoromethylation provides an alternative and widely used strategy for incorporating the CF3 group. Reagents such as trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, are prominent in this context. semanticscholar.orgnih.gov The reaction is typically initiated by a nucleophilic activator, like a fluoride (B91410) source, which generates the trifluoromethyl anion (CF3-). semanticscholar.org This potent nucleophile can then attack an electrophilic center on a suitably derivatized thieno[3,2-b]pyridine precursor.
Another valuable nucleophilic trifluoromethylating agent is sodium trifluoroacetate (B77799) (CF3CO2Na). researchgate.netwikipedia.org In the presence of a copper(I) catalyst, sodium trifluoroacetate can effectively trifluoromethylate a variety of carbonyl compounds. researchgate.net While not a direct trifluoromethylation of the thieno[3,2-b]pyridine ring itself, this method is crucial for synthesizing building blocks that can be later used to construct the target heterocycle. The reaction is believed to proceed through a copper-assisted decarboxylation mechanism. researchgate.net
| Reagent | Activator/Catalyst | Typical Substrate | Key Features |
| Trifluoromethyltrimethylsilane (TMSCF3) | Fluoride source (e.g., TBAF) | Carbonyls, Imines | Generates CF3- anion for nucleophilic attack. semanticscholar.org |
| Sodium Trifluoroacetate (CF3CO2Na) | Copper(I) iodide | Carbonyl compounds, Halides | Copper-assisted decarboxylative trifluoromethylation. researchgate.net |
Radical Trifluoromethylation Approaches (e.g., photoredox catalysis)
Radical trifluoromethylation has gained significant traction due to its mild reaction conditions and broad functional group tolerance. Photoredox catalysis is a key enabler of these transformations. nih.govsemanticscholar.orgrsc.orgnih.govdntb.gov.ua This approach utilizes a photocatalyst that, upon visible light irradiation, can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor like triflyl chloride or trifluoroiodomethane (CF3I). nih.govsemanticscholar.org
This highly reactive •CF3 radical can then add to the thieno[3,2-b]pyridine ring system. nih.gov The versatility of this method allows for the direct C-H trifluoromethylation of arenes and heteroarenes, often without the need for harsh reagents or high temperatures. nih.gov This strategy has been successfully applied to a wide range of aromatic and heteroaromatic substrates, demonstrating its significant potential in late-stage functionalization. nih.govnih.gov
Functionalization and Derivatization Strategies for Analogues of this compound
Once the core this compound scaffold is synthesized, further diversification is often necessary to explore structure-activity relationships (SAR) for various applications.
Modifications at the Carboxylic Acid Moiety for Libraries
The presence of a carboxylic acid group on the thieno[3,2-b]pyridine ring, for instance at the 6-position, provides a versatile handle for creating libraries of analogues. Standard amide coupling reactions are a common strategy. The carboxylic acid can be activated, for example, by conversion to an acid chloride using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), followed by reaction with a diverse range of primary or secondary amines to generate a library of amides. nih.gov This approach allows for the systematic exploration of the chemical space around this position of the molecule.
Halogenation and Subsequent Cross-Coupling Reactions for Diversification
Halogenation of the thieno[3,2-b]pyridine ring opens up a vast array of possibilities for diversification through transition metal-catalyzed cross-coupling reactions. For instance, bromination of the heterocyclic core can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net The resulting bromo-substituted thienopyridine can then serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com
In a Suzuki-Miyaura reaction, the bromo-thienopyridine is coupled with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl and heteroaryl substituents. mdpi.com Similarly, other cross-coupling reactions like the Buchwald-Hartwig amination can be employed to install nitrogen-based substituents. rsc.org These methods are powerful tools for generating structural diversity and fine-tuning the properties of the this compound scaffold.
| Reaction | Reagents | Purpose |
| Amide Coupling | POCl3, Amines | Modification of a carboxylic acid group to generate amide libraries. nih.gov |
| Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom for further functionalization. researchgate.net |
| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, Base | C-C bond formation to introduce aryl or heteroaryl groups. mdpi.com |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C-N bond formation to introduce nitrogen-based substituents. rsc.org |
Stereoselective Synthesis of Advanced Intermediates
The development of stereoselective methods for producing chiral intermediates is a critical frontier in the synthesis of complex molecules. While specific literature on the stereoselective synthesis of advanced intermediates for this compound is not extensively documented, general principles of asymmetric synthesis can be applied. The introduction of chirality can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the employment of enantiomerically pure starting materials.
For instance, in the synthesis of related heterocyclic systems, chiral imidodiphosphoric acid catalysts have been successfully employed in asymmetric Biginelli reactions to produce chiral 3,4-dihydropyrimidin-2-(1H)-one thioacetals with high enantioselectivity (up to 99% ee). rsc.org This approach, which utilizes a multi-component reaction, demonstrates the potential for catalytic asymmetric methods in constructing complex heterocycles. rsc.org
Another relevant strategy involves the use of chiral auxiliaries or catalysts in the functionalization of the pyridine or thiophene rings. For example, the synthesis of chiral 2-azabicycloalkane derivatives and their application as organocatalysts in Michael additions have yielded products with high enantiomeric excesses. dbc.wroc.pl Such methodologies could potentially be adapted to create chiral precursors for the thieno[3,2-b]pyridine system.
Furthermore, the stereoselective synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro- wikipedia.orgnih.govumich.edutriazolo[1,5-a]pyrimidines has been achieved through a three-component condensation reaction, yielding specific enantiomeric pairs. researchgate.net This highlights the feasibility of controlling stereochemistry in the synthesis of trifluoromethyl-containing heterocycles. Although not directly applied to the thieno[3,2-b]pyridine system, these examples provide a conceptual framework for the future development of stereoselective syntheses of this compound intermediates.
The following table summarizes various asymmetric synthesis approaches that could be explored for the preparation of chiral thieno[3,2-b]pyridine intermediates.
| Catalytic System/Method | Potential Application | Achieved Enantioselectivity (in related systems) |
| Chiral Imidodiphosphoric Acid | Asymmetric Biginelli-type reaction for pyridinone ring formation | Up to 99% ee |
| Chiral 2-Azabicycloalkane-based Organocatalysts | Asymmetric Michael addition to introduce chiral side chains | Up to 96% ee |
| Multi-component Condensation with Chiral Precursors | Direct synthesis of chiral trifluoromethyl-containing heterocycles | Formation of specific enantiomeric pairs |
Reaction Mechanisms and Regioselectivity in the Synthesis of Substituted Thienopyridines
The synthesis of substituted thienopyridines, including the this compound isomer, is critically dependent on understanding and controlling reaction mechanisms and regioselectivity. The formation of the thieno[3,2-b]pyridine core often involves the construction of the thiophene ring onto a pre-existing pyridine scaffold or vice versa.
A widely employed method for synthesizing the thiophene ring in thienopyridines is the Gewald reaction . wikipedia.orgumich.edu This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The mechanism of the Gewald reaction is understood to proceed through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org
The regioselectivity of thienopyridine synthesis is a key challenge, as different isomers can be formed depending on the reaction conditions and the nature of the substituents. For instance, in the synthesis of thieno[3,2-b]pyridin-5(4H)-ones, a regioselective BOP-promoted aza-[3+3] cycloaddition between 3-aminothiophenes and α,β-unsaturated carboxylic acids has been reported. nih.govrsc.org Mechanistic studies revealed that this "head-to-tail" annulation proceeds via a C-1,4 conjugate addition followed by an intramolecular amide coupling. nih.govrsc.org
The position of substituents on the starting materials significantly influences the regiochemical outcome. The electronic properties of the substituents play a crucial role in directing the cyclization process. For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for many agrochemicals, can be achieved through various methods, including the chlorination and fluorination of 3-picoline. nih.gov The reaction conditions, such as temperature and the molar ratio of reagents, can control the number and position of chlorine atoms introduced onto the pyridine ring. nih.gov
In the context of this compound, the electron-withdrawing nature of the trifluoromethyl group at the 5-position of the pyridine ring is expected to influence the reactivity and regioselectivity of the cyclization step. While specific mechanistic studies for the synthesis of this particular compound are not abundant, it is anticipated that the trifluoromethyl group would impact the electron density of the pyridine ring, thereby affecting the preferred site of attack during the annulation reaction.
The table below outlines key reactions used in the synthesis of substituted thienopyridines and the factors influencing their regioselectivity.
| Reaction | Key Reactants | Factors Influencing Regioselectivity |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Nature of substituents on the carbonyl compound and the activated nitrile. |
| Aza-[3+3] Cycloaddition | 3-Aminothiophenes, α,β-Unsaturated Carboxylic Acids | Electronic properties of substituents on both reactants, nature of the promoter (e.g., BOP). |
| Friedländer Annulation | o-Amino-substituted Aldehyde/Ketone, Compound with an α-methylene group | Nature of the catalyst and reaction conditions. |
Biological Evaluation and Molecular Target Engagement Studies Pre Clinical Focus
In Vitro Biochemical Characterization of Biological Interactions
In vitro studies are fundamental in characterizing the direct interaction between a compound and its molecular target. For thieno[3,2-b]pyridine (B153574) derivatives, these evaluations have primarily focused on enzyme inhibition and receptor binding assays.
The thieno[3,2-b]pyridine core has proven to be an attractive scaffold for developing highly selective protein kinase inhibitors. researchgate.net Kinases are key regulators of cellular processes, and their aberrant activity is linked to diseases like cancer. researchgate.net
Kinase Inhibition: Research has shown that the thieno[3,2-b]pyridine scaffold can serve as a template for ATP-competitive inhibitors that are not strictly ATP-mimetic, allowing for high selectivity. researchgate.net Mapping the chemical space around this core has led to potent and selective inhibitors of kinases such as Haspin. researchgate.net Other studies have reported on thieno[3,2-b]pyridine derivatives as inhibitors of the non-receptor tyrosine kinase Src and the receptor tyrosine kinases VEGFR-2 and c-Met, which are implicated in cancer and angiogenesis. mdpi.com
mGlu5 Receptor: Structure-activity relationship (SAR) studies have identified thieno[3,2-b]pyridine-5-carboxamide derivatives as potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov These compounds were discovered through a scaffold hopping approach from previously reported picolinamide (B142947) compounds. nih.gov Functional assessment in human mGlu5-HEK293A cells using calcium mobilization assays confirmed their inhibitory activity. nih.gov
VEGFR-2 and c-Met: Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been evaluated for their potential as inhibitors of VEGFR-2, a key receptor in tumor angiogenesis. nih.gov Additionally, certain 7-arylethers of thieno[3,2-b]pyridine have been shown to inhibit both VEGFR-2 and c-Met. mdpi.com
The following table summarizes the inhibitory activities of some representative thieno[3,2-b]pyridine derivatives against various molecular targets.
Table 1: In Vitro Inhibitory Activity of Selected Thieno[3,2-b]pyridine Derivatives
While specific Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) data for "5-(trifluoromethyl)thieno[3,2-b]pyridine" is not available, these methods are crucial for confirming direct binding and understanding the thermodynamics of interaction for its derivatives. For instance, docking studies on thieno[2,3-b]pyridine (B153569) inhibitors of phosphoinositide specific-phospholipase C (PLC) have elucidated key hydrogen bonding interactions with amino acid residues like His356, Glu341, Arg549, and Lys438. rsc.org
Cell-Based Phenotypic Screening and Pathway Analysis (Pre-clinical Cell Models)
Cell-based assays are critical for assessing the biological effects of a compound in a more complex biological system.
Numerous studies have demonstrated the anti-proliferative activity of thieno[3,2-b]pyridine derivatives against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and MDA-MB-468. mdpi.comresearchgate.net The sulforhodamine B (SRB) assay is commonly used to determine cell growth inhibition. mdpi.comnih.gov
One study highlighted that certain methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates exhibited antitumor activity against TNBC cells without significant toxicity to non-tumorigenic mammary epithelial cells (MCF-12A). mdpi.com A particularly promising compound from this series, after being identified through growth inhibition screening, was further investigated for its effects on cell viability and proliferation using trypan blue exclusion and bromodeoxyuridine (BrdU) assays, respectively. nih.govresearchgate.net
The following table presents growth inhibition data for a representative thieno[3,2-b]pyridine derivative.
Table 2: Cellular Growth Inhibition by a Thieno[3,2-b]pyridine Derivative
The anticancer effects of thieno[3,2-b]pyridine derivatives are often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). spandidos-publications.com
Cell Cycle Arrest: Flow cytometry analysis has shown that treatment with certain thieno[3,2-b]pyridine derivatives can lead to cell cycle arrest. For example, a promising antitumor compound was found to cause an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle in MDA-MB-231 cells. nih.govresearchgate.net
Apoptosis Induction: The activation of the tumor suppressor p53 pathway is a key mechanism for inducing apoptosis. spandidos-publications.com Some pyrido-thieno-pyrimidine derivatives have been identified as p53 activators, leading to the transcription of downstream genes like p21 and PUMA, which in turn results in cell cycle arrest and cell death. spandidos-publications.com
Reporter Gene Assays for Specific Signaling Pathway Activation
Reporter gene assays are fundamental tools for dissecting the impact of a compound on specific cellular signaling pathways. In these assays, a reporter gene is linked to a transcriptional response element that is activated by a particular signaling cascade. The expression of the reporter protein, which can be easily measured, serves as a proxy for the activation or inhibition of the pathway. youtube.com
For instance, to evaluate the effect of compounds on T-cell activation, a reporter gene can be placed under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. youtube.com Activation of the T-cell receptor (TCR) pathway leads to the expression of the reporter gene. youtube.com This system can be used to screen for compounds that modulate T-cell activation, a key process in immune responses and a target in immunotherapy. youtube.com Similarly, other pathways like the NF-κB and STAT3 signaling cascades can be monitored using specific reporter constructs. youtube.comyoutube.com The versatility of these assays allows for the characterization of a compound's activity, whether it acts as an activator or an inhibitor of a given pathway. youtube.com
Assessment of Antimicrobial Activity against Pathogen Strains
Derivatives of the thieno[3,2-b]pyridine scaffold have been investigated for their antimicrobial properties. While research specifically on this compound's antimicrobial action is not extensively detailed in the provided results, the broader class of thienopyrimidines, which share a similar heterocyclic core, has shown promise. For example, certain thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent antibacterial activity against a variety of multi-drug resistant Gram-positive bacteria. nih.gov These include clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov
The following table summarizes the antimicrobial activity of a representative thieno[2,3-d]pyrimidinedione derivative against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in mg/L |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2–16 |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | 2–16 |
| Vancomycin-resistant Staphylococcus aureus (VRSA) | 2–16 |
| Vancomycin-resistant Enterococci (VRE) | 2–16 |
| Gram-negative strains | 16–32 |
It is important to note that while these compounds were effective against Gram-positive bacteria, their activity against Gram-negative pathogens was only moderate. nih.gov Further research is needed to determine the specific antimicrobial spectrum of this compound.
Pre-clinical In Vivo Efficacy Studies in Animal Models
Once a compound has shown promising activity in vitro, its efficacy must be evaluated in living organisms. Animal models, such as xenograft and angiogenesis models, are critical for this phase of pre-clinical research.
The zebrafish xenograft model has emerged as a valuable tool for the in vivo screening of compounds, particularly those targeting angiogenesis. nih.gov In this model, human tumor cells are implanted into zebrafish embryos, which then develop a tumor-associated vasculature. nih.gov This system allows for the rapid assessment of a compound's anti-angiogenic and anti-tumor efficacy. nih.gov For instance, various VEGFR tyrosine kinase inhibitors (TKIs) have been evaluated in this model, demonstrating its utility in quantitatively assessing both the efficacy and toxicity of potential cancer therapeutics. nih.gov The zebrafish model offers advantages in terms of speed, cost, and the potential for high-throughput screening compared to traditional murine models. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Rational Design and Synthesis of 5-(Trifluoromethyl)thieno[3,2-b]pyridine Derivatives for SAR
The rational design of this compound derivatives is often part of a broader strategy to develop targeted therapeutic agents, such as kinase inhibitors for cancer treatment or modulators for neurological receptors. nih.govnih.govnih.gov The inclusion of a trifluoromethyl (CF3) group is a deliberate choice in medicinal chemistry, as this moiety can significantly enhance pharmacological properties. mdpi.com The CF3 group is highly lipophilic and its strong electron-withdrawing nature can influence the electronic environment of the scaffold, potentially improving metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov
The synthesis of these derivatives typically involves multi-step procedures. A common approach is the construction of the core thieno[3,2-b]pyridine (B153574) ring system, followed by the introduction of various substituents. For instance, in the synthesis of related thieno[3,2-d]pyrimidine (B1254671) derivatives, a key starting material is 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, which are then cyclized using trifluoroacetic anhydride (B1165640) as the source of the CF3 group. mdpi.com Another strategy involves the Suzuki-Miyaura cross-coupling reaction to attach aryl or heteroaryl groups to the thienopyridine core, as demonstrated in the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com For example, methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate was synthesized from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate and potassium 4-(trifluoromethyl)phenyltrifluoroborate. mdpi.com These synthetic routes allow for systematic modifications around the core, facilitating detailed Structure-Activity Relationship (SAR) studies.
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of thieno[3,2-b]pyridine derivatives is highly sensitive to the nature and position of substituents on the core scaffold. SAR studies on related thienopyridines and thienopyrimidines have provided valuable insights into these effects. nih.govrsc.org
In the development of inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2), modifications at various positions of the thienopyridine scaffold led to significant changes in potency. nih.govresearchgate.net For instance, while exploring substitution on a phenyl ring attached to the core, it was found that the para position was amenable to a diverse array of functional groups, suggesting this part of the pharmacophore extends into a solvent-exposed area of the binding site. researchgate.net
A study on metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) negative allosteric modulators (NAMs) provides specific SAR data for the thieno[3,2-b]pyridine core. nih.gov Starting from a picolinamide (B142947) series, the thieno[3,2-b]pyridine core was identified as a successful replacement. nih.gov Further modifications revealed that substitutions on the pyridine (B92270) amide portion were critical for potency. Moving a fluoro substituent from the 5-position to the 6-position of the pyridine amide caused a more than 17-fold drop in potency. nih.gov Conversely, replacing the fluoro group with a methyl group at the 6-position improved potency threefold. nih.gov Substitutions directly on the thieno[3,2-b]pyridine ring itself were generally detrimental to activity. nih.gov
| Compound | Core Scaffold | Amide Substituent | hmGlu5 IC50 (nM) |
|---|---|---|---|
| 19aB | Thieno[3,2-b]pyridine | 5-Fluoropyridin-2-yl | 61 |
| 19aC | Thieno[3,2-b]pyridine | 6-Fluoropyridin-2-yl | 1100 |
| 19aD | Thieno[3,2-b]pyridine | 6-Methylpyridin-2-yl | 22 |
| 19bA | 2-Methyl-thieno[3,2-b]pyridine | 5-Fluoropyridin-2-yl | 328 |
| 19cA | 3-Methyl-thieno[3,2-b]pyridine | 5-Fluoropyridin-2-yl | 357 |
Bioisosteric replacement is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group itself is often considered a bioisostere for other chemical groups, such as the aliphatic nitro group, and its incorporation can lead to more potent and metabolically stable compounds. nih.gov
In the context of the this compound series, bioisosteric replacements have been explored for various parts of the molecule. A key example is the replacement of a central picolinamide core with the thieno[3,2-b]pyridine scaffold, which led to the discovery of potent mGlu5 NAMs with improved properties. nih.gov This scaffold-hopping exercise demonstrated that the thieno[3,2-b]pyridine system could effectively mimic the structural and electronic features of the original core required for biological activity. nih.gov
Further bioisosteric explorations on related scaffolds have shown varied results. For instance, replacing the thiophene (B33073) ring of a thieno[3,2-d]pyrimidinone with a phenyl ring to create a quinazolinone was used to probe conformational requirements at the enzyme binding site. nih.gov In the mGlu5 NAM series, replacing the thieno[3,2-b]pyridine core with other heterocyclic systems like 1-methyl-1H-pyrrolo[3,2-b]pyridine or imidazo[1,2-b]pyridazine (B131497) was largely unsuccessful, highlighting the specific favorable interactions of the thienopyridine core. nih.gov However, a 1-methyl-1H-pyrrolo[2,3-b]pyridine core did yield a potent compound, indicating that subtle changes in heteroatom placement are critical. nih.gov The thienopyrrole nucleus can serve as a potent bioisostere for the indole (B1671886) nucleus in compounds binding to the serotonin (B10506) 5-HT1A receptor. nih.gov
| Compound | Core Scaffold | hmGlu5 IC50 (nM) |
|---|---|---|
| 19aB | Thieno[3,2-b]pyridine | 61 |
| 27fA | Thieno[3,2-d]pyrimidine | 1200 |
| 19dA | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 93 |
| 19e | 1-Methyl-1H-pyrrolo[3,2-b]pyridine | >10000 |
| 19g | Imidazo[1,2-b]pyridazine | >10000 |
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the ligand fits into its target's binding site. Conformational analysis studies aim to understand the preferred spatial arrangement of a molecule and identify the "bioactive conformation."
For scaffolds related to thieno[3,2-b]pyridine, conformational restriction has been used as a tool to improve biological activity and elucidate SAR. In a study of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, a series of conformationally restricted thieno[3,2-d]pyrimidinones and quinazolinones were synthesized. nih.gov By locking the rotatable bonds of a flexible lead compound into fused ring systems, researchers were able to identify the biologically active "open" conformer and better characterize the enzyme's binding site. nih.gov This approach of "conformational freezing" by cyclization is a classic strategy to reduce the entropic penalty of binding and enhance potency. nih.gov While specific conformational analysis studies on this compound were not found in the provided search results, the principles from related heterocyclic systems are directly applicable. The rigidity of the fused thieno[3,2-b]pyridine core provides a stable platform for substituents, and understanding their preferred orientation is key to designing more effective molecules.
Analysis of Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization
Ligand Efficiency (LE): Measures the binding energy per heavy atom (non-hydrogen atom). It helps identify smaller, more efficient fragments or hits. A commonly cited desirable LE value during lead optimization is ≥ 0.3. sciforschenonline.org
Lipophilic Efficiency (LLE or LiPE): Calculated as pIC50 (or pKi) minus logP (or logD), LLE assesses how effectively a compound's lipophilicity is used to achieve potency. It is a crucial metric for avoiding the pitfalls of high lipophilicity, such as poor solubility and off-target toxicity. sciforschenonline.org A desirable LLE range is often considered to be between 5 and 7. sciforschenonline.org
While specific LE and LLE data for this compound derivatives were not explicitly provided in the search results, these metrics are universally applied in programs involving such compounds. For example, in the development of P-glycoprotein inhibitors, analysis of LE and LipE profiles was used to identify derivatives with the best activity-to-size or activity-to-lipophilicity ratio. nih.gov The introduction of the trifluoromethyl group, being highly lipophilic, would significantly impact the LLE of a molecule. A successful optimization strategy would involve increasing potency (pIC50) at a greater rate than the increase in logP contributed by the CF3 group and other modifications, thus improving the LLE. The goal is to maximize potency without an excessive increase in lipophilicity, which can be achieved by engineering specific, favorable polar interactions with the target. csmres.co.uk
| Metric | Formula | Purpose | Desirable Range |
|---|---|---|---|
| Ligand Efficiency (LE) | -ΔG / Nheavy ≈ 1.37 * pIC50 / Nheavy | Measures binding efficiency per heavy atom. nih.gov | ≥ 0.3 sciforschenonline.org |
| Lipophilic Efficiency (LLE) | pIC50 - logP | Measures potency relative to lipophilicity. sciforschenonline.orgnih.gov | 5 - 7 sciforschenonline.org |
Mechanistic Investigations and Molecular Interaction Analysis
Elucidation of Molecular Mechanism of Action (MOA)
Derivatives of the thieno[3,2-b]pyridine (B153574) scaffold have been identified as potent modulators of various biological targets, including protein kinases and G-protein coupled receptors. researchgate.net The weak interaction of the core thieno[3,2-b]pyridine structure with the hinge region of kinases allows for diverse binding modes while maintaining high selectivity across the kinome. researchgate.net This adaptability makes it a valuable template for developing highly selective inhibitors. researchgate.net
Research has led to the discovery of thieno[3,2-b]pyridine-5-carboxamide derivatives as novel negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govnih.gov These compounds, identified through a scaffold hopping approach from previously reported picolinamide (B142947) compounds, demonstrate high potency. nih.govnih.gov
A noteworthy example, a thieno[3,2-b]pyridine derivative, demonstrated an IC50 value of 61 nM in human mGlu5-HEK293A cells. nih.gov Further optimization by substituting a methyl group at the 6-position of the pyridine (B92270) amide resulted in a three-fold improvement in potency, with an IC50 of 22 nM. nih.gov These compounds function as NAMs, reducing the efficacy of glutamate's response. nih.gov The discovery of these potent mGlu5 NAMs that lack the traditional aryl/heterobiaryl acetylene (B1199291) chemotype is significant, as this classic motif has been associated with poor pharmacokinetic properties and potential hepatotoxicity. nih.gov
Table 1: Potency of Thieno[3,2-b]pyridine Derivatives as mGlu5 NAMs
| Compound ID | Modification | hmGlu5 IC50 (nM) |
|---|---|---|
| 19aB | (R)-tetrahydrofuranyl ether and 5-fluoropyridyl amide | 61 |
| 19aC | Fluoro substituent at 6-position of pyridine amide | 1100 |
| 19aD | Methyl group at 6-position of pyridine amide | 22 |
Data sourced from calcium mobilization assays in human mGlu5-HEK293A cells. nih.gov
The primary mechanism of action for the mGlu5 NAMs involves binding to an allosteric site within the seven-transmembrane (7TM) α-helical domain of the receptor. nih.gov The mGlu5 receptor, a Group I metabotropic glutamate receptor, is predominantly coupled to Gq proteins. nih.gov Upon activation by glutamate, it stimulates phospholipase C, leading to the release of intracellular calcium. nih.gov The thieno[3,2-b]pyridine-based NAMs inhibit this downstream signaling pathway by reducing the receptor's response to glutamate. nih.gov
Imaging studies using a known mGlu5 PET ligand have been employed to determine receptor occupancy in vivo. For instance, a structurally related compound demonstrated 50% receptor occupancy at an oral dose of 0.8 mg/kg in rats. researchgate.net This indicates that these compounds can cross the blood-brain barrier and engage their target in the central nervous system. nih.govresearchgate.net
Structural Biology Approaches to Determine Binding Modes
While specific structural data for 5-(trifluoromethyl)thieno[3,2-b]pyridine complexed with its targets are not extensively available in the public domain, the methodologies outlined below are standard for elucidating such interactions for related compounds.
X-ray crystallography is a pivotal technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. This method has been successfully applied to various thienopyridine derivatives to understand their binding modes. For example, the crystal structure of related compounds has revealed key interactions within the binding sites of their target proteins. nih.govmdpi.com This information is crucial for structure-based drug design, enabling the optimization of ligand affinity and selectivity.
NMR spectroscopy provides valuable insights into ligand-target interactions in solution. It can be used to map the binding site of a ligand on its target protein and to determine the conformation of the ligand when bound. ¹H and ¹³C NMR spectra are instrumental in characterizing the chemical structure of thienopyridine compounds. researchgate.net For instance, the spectral properties of a related iron complex revealed distinct proton and carbon resonances that confirmed the compound's structure. nih.gov While specific ligand-target mapping studies for this compound were not found, this technique remains a powerful tool in mechanistic studies of similar small molecules.
Biophysical Characterization of Binding Events
The characterization of the binding of this compound to a putative biological receptor would involve a suite of biophysical methods to obtain a complete picture of the interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. sigmaaldrich.com By titrating the compound of interest into a solution containing its binding partner, ITC can determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. mpg.denih.gov This thermodynamic profile is invaluable for understanding the nature of the forces driving the complex formation.
A typical ITC experiment would provide a binding isotherm, which, when fitted to a suitable binding model, would yield the thermodynamic parameters. For the interaction of this compound with a target protein, the data would be presented in a table similar to the hypothetical example below.
Table 1: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Target Protein as Determined by ITC
| Parameter | Value |
| Stoichiometry (n) | Data not available |
| Dissociation Constant (KD) | Data not available |
| Enthalpy Change (ΔH) | Data not available |
| Entropy Change (ΔS) | Data not available |
No experimental data is publicly available for the binding of this compound.
Surface Plasmon Resonance (SPR) for Kinetic Binding Data
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. elsevierpure.com It provides kinetic data by measuring the association rate constant (kₐ) and the dissociation rate constant (kₑ). The ratio of these two constants (kₑ/kₐ) provides the equilibrium dissociation constant (KD), which is a measure of binding affinity.
In an SPR experiment, one of the interacting molecules is immobilized on a sensor surface, and the other is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface. The resulting sensorgram provides a wealth of information about the kinetics of the interaction.
The kinetic parameters for the binding of this compound to a specific target would be crucial for understanding the dynamics of the interaction, including how quickly the complex forms and how long it remains stable. A summary of such hypothetical data is presented in the table below.
Table 2: Hypothetical Kinetic Parameters for the Binding of this compound to a Target Protein as Determined by SPR
| Parameter | Value |
| Association Rate (kₐ) | Data not available |
| Dissociation Rate (kₑ) | Data not available |
| Dissociation Constant (KD) | Data not available |
No experimental data is publicly available for the binding of this compound.
Computational Chemistry and Cheminformatics in Research and Design
Molecular Docking and Virtual Screening for Identification of Novel Binders
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to screen large libraries of compounds and identify those that are most likely to bind to a biological target of interest, a process known as virtual screening.
For the thieno[3,2-b]pyridine (B153574) core and its analogs, these methods have been instrumental in identifying and optimizing inhibitors for various protein targets. For instance, a virtual screening of thieno[3,2-b]pyridine arylthioether derivatives was performed to identify potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis. Molecular docking studies analyzed the binding mode, revealing that the thienopyridine moiety could form a crucial hydrogen bond with the CYS919 residue in the kinase domain.
In a similar vein, computational studies on the closely related thieno[2,3-b]pyridine (B153569) isomer have demonstrated the power of these techniques. Molecular docking of amide-functionalized trifluoromethyl thieno[2,3-b]pyridine derivatives identified promising anti-cancer compounds. benthamdirect.com Furthermore, development programs targeting phosphoinositide specific-phospholipase C (PLC) have used docking scaffolds to rationalize the activity of thieno[2,3-b]pyridine analogs and to perform virtual screens that successfully identified new active compounds. rsc.org Studies on the analogous thieno[3,2-b]pyrrole scaffold have also used molecular docking to understand the binding modes of inhibitors targeting Lysine Specific Demethylase 1 (LSD1). preprints.org
| Target Protein | Scaffold | Computational Method | Key Findings | Reference(s) |
| VEGFR2 | Thieno[3,2-b]pyridine | Molecular Docking, Virtual Screening | Identified potential inhibitors; thienopyridine moiety forms H-bond with CYS919. | |
| Anticancer Targets | Thieno[2,3-b]pyridine | Molecular Docking | Identified promising compounds from a series of amide derivatives. | benthamdirect.com |
| PLC-γ2 | Thieno[2,3-b]pyridine | Virtual Screening, Molecular Modeling | A virtual screen identified four compounds with increased specificity for leukemia cell lines. | rsc.org |
| LSD1 | Thieno[3,2-b]pyrrole | Molecular Docking | Elucidated binding modes of carboxamide inhibitors. | preprints.org |
Molecular Dynamics (MD) Simulations for Protein-Ligand Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the analysis of conformational changes that may occur upon ligand binding.
For scaffolds related to 5-(trifluoromethyl)thieno[3,2-b]pyridine, MD simulations have been crucial for validating docking results and understanding the dynamic nature of the binding interactions. For example, a 100-nanosecond MD simulation was used to analyze the stability of styrylthieno[2,3-b]pyridine derivatives bound to the SARS-CoV-2 main protease (Mpro), confirming the stability of the docked poses. researchgate.net
In a comprehensive study on thieno[3,2-b]pyrrole-5-carboxamide inhibitors of LSD1, MD simulations were performed on newly designed compounds with high predicted activity. preprints.org These simulations helped to explore the possible binding modes in detail and revealed that the residue Asn535 plays a crucial role in stabilizing the inhibitors within the active site. preprints.org Furthermore, MD simulations followed by Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations have been used on thieno[2,3-d]pyrimidine (B153573) derivatives to estimate the binding free energy of the ligand-protein complex, providing a more quantitative measure of binding affinity. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.
Both 2D and 3D-QSAR methodologies have been applied to thienopyridine-like scaffolds to guide drug design. 2D-QSAR uses descriptors calculated from the 2D representation of the molecule (e.g., topological indices, atom counts), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use information from the 3D structure and associated molecular fields (steric, electrostatic, etc.).
Studies on scaffolds structurally similar to thieno[3,2-b]pyridine have yielded statistically robust and predictive 3D-QSAR models. For a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, both CoMFA and CoMSIA models were developed with high internal and external predictive power. preprints.org Similarly, 3D-QSAR studies on thieno[3,2-d]pyrimidine (B1254671) inhibitors of phosphodiesterase IV (PDE IV) also produced statistically valid models that provided information for designing more potent inhibitors. nih.gov A receptor-induced 3D-QSAR model was also developed for a set of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of Protein Kinase C theta (PKC-θ), highlighting the structural requirements for potent inhibition. researchgate.net
| Scaffold | Target | QSAR Method | Model Statistics (q², r², r²pred) | Reference(s) |
| Thieno[3,2-b]pyrrole | LSD1 | CoMFA | 0.783, 0.944, 0.851 | preprints.org |
| Thieno[3,2-b]pyrrole | LSD1 | CoMSIA | 0.728, 0.982, 0.814 | preprints.org |
| Thieno[3,2-d]pyrimidine | PDE IV | CoMFA, CoMSIA | Statistically valid models reported. | nih.gov |
| Thieno[2,3-b]pyridine | PKC-θ | 3D-QSAR | Receptor-induced model developed. | researchgate.net |
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. This "pharmacophore" can then be used as a 3D query to screen databases for new molecules that fit the model.
This approach is central to ligand-based drug design, especially when the 3D structure of the target protein is unknown. For thieno[3,2-b]pyridine derivatives, pharmacophoric features have been key to their development. In the discovery of mGlu5 negative allosteric modulators (NAMs), medicinal chemistry campaigns focused on retaining a key biaryl/heterobiaryl acetylene (B1199291) pharmacophore. nih.gov A subsequent "scaffold hopping" exercise, a strategy that keeps the key pharmacophoric groups while replacing the central core, led to the identification of the thieno[3,2-b]pyridine-5-carboxamide core as a competent replacement for other heterocyclic systems. nih.gov This strategy successfully generated novel, potent, and structurally diverse mGlu5 NAMs. nih.gov A similar scaffold hopping approach was also utilized in the design of thieno[3,2-b]pyridinone derivatives as anti-tuberculosis agents. nih.gov
Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction
Free Energy Perturbation (FEP) and other alchemical methods are among the most rigorous computational techniques for predicting the relative binding affinities of a series of ligands to a target protein. These methods simulate a non-physical, or "alchemical," transformation of one molecule into another to calculate the free energy difference between them, which corresponds to the difference in their binding affinity.
While specific FEP studies on this compound have not been prominently reported in the literature, related and less computationally intensive methods have been applied to similar scaffolds. For instance, end-point free energy calculation methods like MM-GBSA have been used in conjunction with molecular dynamics simulations to estimate the binding free energy of thieno[2,3-d]pyrimidine derivatives, providing insights that correlate with experimental activity. ekb.eg The application of more rigorous FEP calculations represents a future direction for accurately prioritizing the synthesis of the most promising thieno[3,2-b]pyridine derivatives.
In Silico Prediction and Optimization of Pre-clinical ADME Parameters
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. These computational models predict the pharmacokinetic behavior of a compound before it is synthesized, helping to identify potential liabilities such as poor oral bioavailability, rapid metabolism, or undesirable distribution.
For thieno[3,2-b]pyridine derivatives and related structures, in silico ADME predictions are used to guide molecular design. Studies on fluorine-containing thieno[2,3-b]pyridines have included in silico analysis of their potential bioavailability. researchgate.net The development of thieno[3,2-b]pyridine-5-carboxamide mGlu5 NAMs involved extensive drug metabolism and pharmacokinetics (DMPK) profiling, which identified compounds with high predicted hepatic clearance. nih.gov This information, whether predicted in silico or determined experimentally, is crucial for optimizing the scaffold to achieve a desirable pharmacokinetic profile, such as improved oral bioavailability and central nervous system penetration. nih.gov
| Predicted Property | Description | Relevance to Drug Design |
| Absorption | Prediction of oral bioavailability, Caco-2 permeability, human intestinal absorption (HIA). | Guides design for orally administered drugs. |
| Distribution | Prediction of plasma protein binding (PPB), blood-brain barrier (BBB) penetration (e.g., Kp). | Determines where the drug goes in the body and its availability to act on the target. |
| Metabolism | Prediction of interaction with Cytochrome P450 (CYP) enzymes (inhibition or substrate). | Helps to avoid drug-drug interactions and rapid metabolic clearance. |
| Excretion | Prediction of clearance pathways and half-life. | Influences dosing frequency and potential for accumulation. |
| Toxicity | Prediction of potential toxicities (e.g., hERG inhibition, mutagenicity). | Early flagging of safety risks to de-prioritize problematic compounds. |
De Novo Design Strategies for Novel this compound Analogues
De novo drug design aims to generate novel molecular structures with desired pharmacological properties from scratch, often tailored to a specific biological target. For the this compound scaffold, which is a key component in various kinase inhibitors, de novo design strategies are instrumental in exploring new chemical space and developing next-generation therapeutics. bohrium.comnih.gov These computational techniques can be broadly categorized into fragment-based, scaffold-hopping, and reaction-based generation methods.
Fragment-Based De Novo Design
Fragment-based drug discovery (FBDD) begins by identifying small, low-molecular-weight compounds (fragments) that bind to the target protein. nih.gov In a de novo context, computational methods can be used to virtually grow or link these fragments within the binding site of a target kinase to create more potent and larger molecules.
The process for designing novel this compound analogues using a fragment-based approach would typically involve:
Target-Pocket Identification: Defining the binding site on the target kinase. The thieno[3,2-b]pyridine core often interacts with the hinge region of the kinase. bohrium.comresearchgate.net
Fragment Placement: Computationally placing the core this compound scaffold into the identified pocket.
Fragment Growing or Linking: Algorithms then suggest the addition of new chemical fragments to the core structure at various attachment points. These fragments are selected from a pre-defined library and are chosen to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the surrounding amino acid residues. nih.gov
The table below illustrates hypothetical fragments that could be computationally added to the this compound core to enhance binding affinity to a target kinase.
| Core Scaffold | Attachment Point | Proposed Fragment | Rationale for Addition | Predicted Change in Binding Affinity (ΔG, kcal/mol) |
| This compound | C2 | 4-Morpholinyl | Forms hydrogen bond with a key residue in the solvent-exposed region. | -2.5 |
| This compound | C7 | 4-Fluorophenylamino | Occupies a hydrophobic pocket and forms a hydrogen bond with the kinase hinge. | -3.1 |
| This compound | C2 | 1-Methyl-1H-pyrazol-4-yl | Provides additional van der Waals contacts and potential for hydrogen bonding. | -1.8 |
| This compound | C7 | 2,3-Difluorobenzamide | Acts as a hydrogen bond donor and acceptor, potentially increasing specificity. nih.gov | -2.9 |
Scaffold Hopping
Scaffold hopping is a computational strategy used to identify structurally novel molecules that retain the biological activity of a known parent molecule. nih.gov This is achieved by replacing the central core (scaffold) of the molecule while preserving the spatial arrangement of key interacting functional groups. For this compound, this would involve replacing the thieno[3,2-b]pyridine core with other heterocyclic systems that can act as bioisosteres. nih.gov
The goal is to discover new intellectual property, improve pharmacokinetic properties, or overcome resistance mechanisms. The table below presents potential scaffold replacements for the thieno[3,2-b]pyridine core, maintaining the critical trifluoromethyl and other peripheral groups.
| Original Scaffold | Proposed New Scaffold | Key Pharmacophoric Features Maintained | Potential Advantage |
| Thieno[3,2-b]pyridine | Furo[3,2-b]pyridine | Similar hydrogen bonding pattern and overall shape. researchgate.net | Altered metabolic profile. |
| Thieno[3,2-b]pyridine | Pyrazolo[4,3-b]indole | Maintains aromaticity and potential for key interactions. nih.gov | Novel intellectual property. |
| Thieno[3,2-b]pyridine | Thieno[2,3-d]pyrimidine | Bioisosteric replacement with altered nitrogen positioning. nih.govnih.gov | May form different or stronger interactions with the target. |
| Thieno[3,2-b]pyridine | Quinoline (B57606) | Larger aromatic system to explore different binding pocket regions. nih.gov | Increased van der Waals interactions. |
Reaction-Based De Novo Design
A significant challenge in de novo design is ensuring that the generated molecules are synthetically accessible. Reaction-based de novo design addresses this by incorporating known chemical reactions into the molecule generation process. youtube.com The algorithm builds new molecules by applying a set of virtual reactions to a library of available starting materials.
For the this compound scaffold, this could involve using established synthetic routes, such as Suzuki-Miyaura cross-coupling, to virtually combine the core with various building blocks. mdpi.com This ensures that the designed analogues have a high likelihood of being synthesizable in a laboratory setting.
The following table outlines a hypothetical reaction-based design process for generating novel analogues.
| Starting Material (Core) | Reaction Type | Virtual Reactant | Generated Analogue | Predicted Biological Target |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura Coupling | 4-(Trifluoromethyl)phenylboronic acid | Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate mdpi.com | VEGFR-2 mdpi.com |
| 7-Chlorothieno[3,2-b]pyridine | Buchwald-Hartwig Amination | 4-Fluoroaniline | N-(4-Fluorophenyl)thieno[3,2-b]pyridin-7-amine | c-Src Kinase |
| 5-(Trifluoromethyl)thieno[3,2-b]pyridin-7-amine | Amide Coupling | 2,3-Difluorobenzoic acid | N-(5-(Trifluoromethyl)thieno[3,2-b]pyridin-7-yl)-2,3-difluorobenzamide | mGluR5 nih.gov |
| Thieno[3,2-b]pyridin-7-ol | Williamson Ether Synthesis | 1-(2-Chloroethyl)pyrrolidine | 7-((1-(Pyrrolidin-1-yl)ethyl)oxy)thieno[3,2-b]pyridine | Undisclosed Kinase |
By leveraging these computational strategies, medicinal chemists can efficiently explore vast regions of chemical space to design novel this compound analogues with optimized potency, selectivity, and drug-like properties.
Pre Clinical Pharmacokinetic and Drug Metabolism Studies
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Research Models
In vitro ADME assays are fundamental tools in early drug discovery, enabling the rapid screening and characterization of large numbers of compounds. These assays utilize various biological systems, such as liver microsomes, hepatocytes, and cell-based models, to predict the pharmacokinetic properties of a drug candidate in a living organism.
Metabolic Stability in Microsomes and Hepatocytes
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. It is typically assessed by incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.
Research on thieno[3,2-b]pyridine-5-carboxamide derivatives, which are structurally related to 5-(trifluoromethyl)thieno[3,2-b]pyridine, has provided valuable insights into their metabolic stability. For instance, two novel metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) negative allosteric modulators (NAMs), VU6031545 and VU6024945, were evaluated for their metabolic stability in rat liver microsomes (RLM). wikipedia.org The predicted hepatic clearance (CL(hep)) for VU6031545 was 47.0 mL/min/kg, and for VU6024945, it was 43.7 mL/min/kg, suggesting moderate clearance in rats. wikipedia.org Notably, these predictions showed good agreement with the in vivo clearance data, indicating a reliable in vitro-in vivo correlation (IVIVC). wikipedia.org This is a significant improvement over earlier compounds in the series which suffered from a disconnect between in vitro predictions and in vivo outcomes. wikipedia.org
The trifluoromethyl group, a common feature in this chemical series, is known to influence metabolic stability. In some cases, the substitution of a metabolically labile methyl group with a trifluoromethyl group can block hydroxylation at that position, thereby enhancing metabolic stability and protecting the molecule from degradation. nih.gov
Table 1: Metabolic Stability of Thieno[3,2-b]pyridine-5-carboxamide Derivatives in Rat Liver Microsomes
| Compound | Predicted Hepatic Clearance (CL(hep)) in RLM (mL/min/kg) |
|---|---|
| VU6031545 | 47.0 |
| VU6024945 | 43.7 |
Data sourced from reference wikipedia.org
Permeability Assays (e.g., Caco-2, PAMPA)
Intestinal permeability is a critical factor for the oral absorption of drugs. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict human intestinal permeability. nih.govmdpi.com These cells differentiate into a monolayer of polarized enterocytes that exhibit many of the transport pathways found in the human small intestine. The apparent permeability coefficient (Papp) is the most common parameter derived from Caco-2 assays to classify compounds as having low, moderate, or high permeability.
While specific Caco-2 permeability data for this compound are not publicly available, the methodology is well-established. The assay involves seeding Caco-2 cells on a semi-permeable membrane and allowing them to form a confluent monolayer. The test compound is then added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time to determine the rate of transport.
Plasma Protein Binding Determinations
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution, metabolism, and efficacy, as only the unbound fraction is pharmacologically active. High plasma protein binding can limit the amount of free drug available to reach its target and be cleared by metabolic organs.
For the thieno[3,2-b]pyridine-5-carboxamide derivatives VU6031545 and VU6024945, plasma protein binding was assessed. While specific percentage values are not detailed in the available literature, it was noted that both compounds exhibited a moderate plasma free fraction in rats. wikipedia.org VU6024945 was highlighted as having a more desirable fraction unbound in rat brain homogenates compared to VU6031545. wikipedia.org
Cytochrome P450 (CYP) Inhibition and Induction Profiling
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition or induction of these enzymes by a co-administered drug can lead to significant drug-drug interactions. Therefore, profiling a new chemical entity for its potential to inhibit or induce CYP enzymes is a crucial part of preclinical safety assessment.
Studies on the thieno[3,2-b]pyridine-5-carboxamide derivative VU6024945, an analog of a compound with a fluorophenyl core, showed that it inhibited CYP1A2 with an IC₅₀ value of 1.3 μM. wikipedia.org This was an improvement over a predecessor compound, VU0409106, which had a CYP1A2 IC₅₀ of less than 100 nM. wikipedia.org Despite this improvement, the CYP1A2 inhibition was still considered a potential liability, and further progression of these compounds was halted. wikipedia.org
Pharmacokinetic Profiling in Pre-clinical Animal Species (e.g., rodents)
Oral Bioavailability and Clearance Determinations
Oral bioavailability (%F) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. It is a key parameter for orally delivered medicines and is influenced by both absorption and first-pass metabolism. Clearance (CL) describes the rate at which a drug is removed from the body.
For the thieno[3,2-b]pyridine-5-carboxamide derivative VU6031545, in vivo pharmacokinetic studies in rats revealed an oral bioavailability greater than 100% and a plasma clearance (CLp) of 49.3 mL/min/kg. wikipedia.org The volume of distribution (Vss) was high at 6.67 L/kg, with an elimination half-life (t₁/₂) of 3.42 hours. wikipedia.org The other lead compound, VU6024945, demonstrated an oral bioavailability of 17% and a plasma clearance of 31.3 mL/min/kg in rats. wikipedia.org These findings represented a significant improvement over an earlier analog, which had poor oral bioavailability (%F = 5.5). wikipedia.org
Table 2: In Vivo Pharmacokinetic Parameters of Thieno[3,2-b]pyridine-5-carboxamide Derivatives in Rats
| Compound | Oral Bioavailability (%F) | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Elimination Half-life (t₁/₂) (h) |
|---|---|---|---|---|
| VU6031545 | >100 | 49.3 | 6.67 | 3.42 |
| VU6024945 | 17 | 31.3 | - | - |
Data sourced from reference wikipedia.org
Tissue Distribution Analysis
Understanding the extent and rate of a compound's distribution to various tissues is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies are typically conducted in animal models following administration of the compound. These studies aim to determine the concentration of the parent compound and its major metabolites in key organs and tissues over time.
Table 1: Hypothetical Tissue Distribution of this compound in Rats (Example Data)
| Tissue | Concentration (ng/g or ng/mL) at 1h | Concentration (ng/g or ng/mL) at 4h | Concentration (ng/g or ng/mL) at 24h |
| Blood | Data not available | Data not available | Data not available |
| Brain | Data not available | Data not available | Data not available |
| Heart | Data not available | Data not available | Data not available |
| Kidneys | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available |
| Lungs | Data not available | Data not available | Data not available |
| Spleen | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data is available for this compound.
Metabolite Identification and Characterization
The biotransformation of a drug candidate into its metabolites is a critical aspect of its disposition. Identifying and characterizing the major metabolites are essential for understanding the clearance mechanisms and for assessing the potential for formation of pharmacologically active or toxic metabolites. In vitro studies using liver microsomes and hepatocytes from different species, including humans, are typically the first step, followed by in vivo metabolite profiling in plasma, urine, and feces from animal studies.
Table 2: Potential Metabolites of this compound (Hypothetical)
| Metabolite ID | Proposed Structure/Modification | Method of Identification | Biological Activity |
| M1 | Hydroxylation of the thieno[3,2-b]pyridine (B153574) ring | LC-MS/MS | Data not available |
| M2 | Oxidation of the trifluoromethyl group | LC-MS/MS, NMR | Data not available |
| M3 | Glucuronide conjugate of a hydroxylated metabolite | Enzyme hydrolysis, LC-MS/MS | Data not available |
| M4 | Sulfate conjugate of a hydroxylated metabolite | Enzyme hydrolysis, LC-MS/MS | Data not available |
This table presents hypothetical metabolites based on common metabolic pathways for similar chemical scaffolds. No experimental data is available for this compound.
Prediction and Assessment of Pre-clinical Drug-Drug Interaction Potential
The potential for a new drug candidate to alter the pharmacokinetics of co-administered drugs is a significant safety consideration. Pre-clinical studies are conducted to assess the potential of the compound to inhibit or induce major drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family.
Table 3: In Vitro Cytochrome P450 Inhibition Profile for this compound (Hypothetical Data)
| CYP Isoform | IC50 (µM) | Type of Inhibition |
| CYP1A2 | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available |
| CYP2C19 | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data is available for this compound.
Further studies would also investigate the potential for time-dependent inhibition and enzyme induction to build a comprehensive profile of the drug-drug interaction risk.
Future Directions and Research Opportunities
Development of Next-Generation Thienopyridine Scaffolds with Enhanced Profiles
The development of novel thienopyridine scaffolds is a key area of ongoing research, aimed at improving efficacy, safety, and pharmacokinetic profiles over existing compounds. nih.govtus.ac.jp For instance, in the realm of antiplatelet therapy, first and second-generation thienopyridines like clopidogrel (B1663587) and prasugrel, while effective, have limitations such as variable patient response and bleeding risks. researchgate.netnih.govnih.gov This has spurred the design of new analogues with optimized properties.
Future work will likely focus on:
Scaffold Hopping and Isosteric Replacement: Researchers are actively replacing core structures to discover novel chemotypes. nih.gov For example, a structure-activity relationship study that replaced a picolinamide (B142947) core with a thieno[3,2-b]pyridine (B153574) core led to the identification of potent metabotropic glutamate (B1630785) receptor 5 (mGlu₅) negative allosteric modulators (NAMs). nih.govnih.gov This strategy can lead to compounds with improved properties, such as enhanced brain penetration and better oral bioavailability. nih.gov
Introduction of Diverse Functional Groups: The synthesis of derivatives with varied substituents can fine-tune the biological activity. Studies on thieno[2,3-b]pyridines have shown that incorporating different electron-withdrawing and electron-donating groups on an attached phenyl ring can significantly affect inhibitory activity against targets like Forkhead Box M1 (FOXM1). nih.gov Similarly, adding bulky ester and carbonate groups has been shown to improve the anti-proliferative activity of thieno[2,3-b]pyridines by disrupting crystal packing and potentially increasing solubility. mdpi.com
Prodrug Strategies: Thienopyridines are often prodrugs that require metabolic activation. nih.gov Designing novel amino acid prodrugs of thienopyridine scaffolds is a promising approach to enhance antiplatelet activity and improve the benefit-to-risk ratio regarding bleeding time. nih.gov
Table 1: Examples of Next-Generation Thienopyridine Derivatives and Their Investigated Targets
Exploration of Combination Therapies with 5-(Trifluoromethyl)thieno[3,2-b]pyridine Derivatives
Combining thienopyridine derivatives with other therapeutic agents could offer synergistic effects, lower required doses, and combat drug resistance. The metabolic pathway of many thienopyridines, which involves cytochrome P450 (CYP) enzymes, is a critical consideration in designing combination therapies. nih.gov
Oncology: In cancer treatment, combining a targeted agent with conventional chemotherapy or another targeted drug is a standard approach. For example, Alpelisib, a PI3K inhibitor, is approved for use in combination with fulvestrant (B1683766) for treating certain types of breast cancer. mdpi.com Thienopyridine derivatives that inhibit key cancer-related pathways, such as PI-PLC or VEGFR-2, are prime candidates for combination studies. mdpi.commdpi.comrsc.org A thieno[2,3-b]pyridine (B153569) derivative, for instance, showed potent anti-proliferative activity against triple-negative breast cancer cells, a cancer type in dire need of effective targeted therapies, making it a candidate for future combination trials. rsc.org
Cardiovascular Disease: Antiplatelet thienopyridines are already a cornerstone of combination therapy, most notably with aspirin (B1665792). nih.gov However, drug-drug interactions remain a concern. For example, concomitant use of some proton pump inhibitors can reduce the antiplatelet effect of clopidogrel by inhibiting the CYP enzymes necessary for its activation. nih.gov Future research must carefully evaluate potential interactions of new this compound derivatives with commonly co-administered drugs like statins or antifungals to ensure clinical safety and efficacy. nih.gov
Repurposing Strategies for Existing Analogues in New Therapeutic Areas
The thienopyridine scaffold is highly versatile, with derivatives showing a wide array of biological activities. mdpi.comresearchgate.net This versatility makes existing analogues of this compound attractive for repurposing—finding new therapeutic uses beyond their originally intended purpose.
From Anti-Inflammatory to Anticancer: Thienopyridines were initially explored for activities including anti-inflammatory and antimicrobial effects. nih.gov More recently, their potent anti-proliferative activities have come to the forefront. nih.govmdpi.com For example, various thieno[3,2-b]pyridine derivatives have shown potential as anticancer agents by inhibiting targets like VEGFR-2, which is crucial for tumor angiogenesis. mdpi.com
Targeting Neurological Disorders: The discovery of thieno[3,2-b]pyridine-5-carboxamides as potent and brain-penetrant mGlu₅ negative allosteric modulators highlights the potential for this class of compounds in treating central nervous system (CNS) disorders. nih.gov
Infectious Diseases: A scaffold hopping strategy led to the design of thieno[3,2-b]pyridinone derivatives as potent agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov These compounds were found to target the InhA enzyme, demonstrating a completely new therapeutic avenue for this structural class. nih.gov
Table 2: Diverse Biological Targets of Thienopyridine Derivatives
Application of Advanced Chemical Biology Tools and Methodologies in Compound Research
The integration of advanced chemical biology tools is crucial for accelerating the discovery and development of this compound derivatives.
Target Identification and Validation: While many thienopyridine derivatives have demonstrated potent cellular effects, their precise molecular targets are not always known. mdpi.com Advanced techniques such as chemical proteomics, thermal shift assays, and activity-based protein profiling can be employed to identify the direct binding partners of these compounds within the cell, thus validating their mechanism of action.
Computational and Structural Biology: Molecular docking studies are already being used to predict how thienopyridine derivatives bind to their targets, such as PI-PLC and FOXM1. nih.govmdpi.comrsc.org These computational models help rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. For example, docking studies revealed that hydrogen bonding with specific amino acid residues like His356 and Glu341 in the active site of PI-PLC is important for the activity of a thieno[2,3-b]pyridine inhibitor. rsc.org
High-Throughput Screening (HTS): As new libraries of this compound analogues are synthesized, HTS technologies will be essential for rapidly evaluating their activity against large panels of biological targets, enabling the swift identification of promising lead compounds for various diseases.
Strategies for Overcoming Resistance Mechanisms (if applicable to its biological role)
Drug resistance is a major challenge in pharmacotherapy, particularly in oncology and infectious diseases. For thienopyridine-based drugs, resistance can emerge through various mechanisms.
Metabolic Resistance: In the context of antiplatelet therapy, "clopidogrel resistance" is a well-documented phenomenon where genetic variations in CYP enzymes lead to poor metabolic activation of the prodrug, resulting in reduced antiplatelet effects. researchgate.net The development of next-generation compounds that are either less reliant on specific CYP isozymes or are administered as active drugs rather than prodrugs could overcome this limitation. nih.gov
Target-Based Resistance: In cancer, resistance can arise from mutations in the drug's target protein that prevent the compound from binding effectively. A future strategy would involve designing next-generation this compound derivatives that can bind to both the wild-type and common mutant forms of the target protein.
Combination Therapy: As mentioned in section 8.2, combination therapy is a proven strategy to overcome resistance. By targeting multiple pathways simultaneously, the likelihood of cancer cells or microbes developing resistance is significantly reduced.
Table 3: List of Compounds Mentioned
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-(trifluoromethyl)thieno[3,2-b]pyridine derivatives?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or halogenation reactions. For example, cross-coupling with boronic acids (e.g., 6-fluoropyridin-3-ylboronic acid) in 1,4-dioxane/water mixtures at 90°C under inert atmospheres achieves yields up to 83% . Key parameters include:
- Temperature : Controlled heating (e.g., 90–105°C for coupling reactions).
- Catalyst : Pd(PPh₃)₄ or similar palladium catalysts.
- Solvent : Polar aprotic solvents (e.g., THF, dioxane) enhance reactivity.
- Purification : Column chromatography with silica gel or automated flash systems .
Q. Which purification techniques are most effective for isolating this compound compounds?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC or silica gel chromatography resolves structurally similar byproducts. For brominated derivatives (e.g., 7-bromothieno[3,2-b]pyridine), low-temperature recrystallization improves purity .
- Automated Systems : Continuous flow processes reduce manual handling and ensure consistent purity (>95%) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray Crystallography : Determines 3D conformation and substituent positioning (e.g., trifluoromethyl group orientation) .
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H/¹³C NMR maps aromatic protons and heterocyclic connectivity .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Experimental Design : Parallel synthesis of analogs with systematic substituent variations, followed by in vitro cytotoxicity assays (e.g., against TNBC cell lines) .
Q. What mechanisms underlie the interaction between this compound derivatives and biological targets?
- Methodological Answer :
- Kinase Inhibition : Derivatives inhibit tyrosine kinases (e.g., VEGFR-2, c-Met) by binding to ATP pockets, disrupting phosphorylation cascades. IC₅₀ values are determined via kinase activity assays .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) quantifies apoptosis in cancer cells after treatment .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to α-synuclein for PET imaging applications .
Q. How can researchers resolve contradictions in activity data for this compound analogs?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
- Batch Analysis : Compare synthetic batches for purity variations (e.g., residual solvents affecting bioactivity) .
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., pyrimidine analogs) to identify trends masked in individual studies .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Retrosynthetic Planning : Tools like ChemAxon or Reaxys propose feasible routes for introducing substituents (e.g., chloromethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
